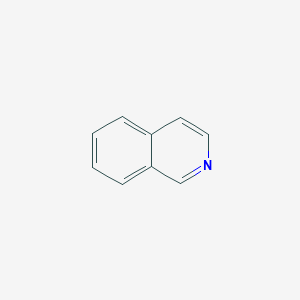

Isoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21364-46-5 (hydrochloride) | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047644 | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.097-1.103 | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

119-65-3 | |

| Record name | Isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX76Y85M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25.5 - 26 °C | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This guide provides a comprehensive overview of the physical and chemical properties of isoquinoline, tailored for professionals in research and drug development. It includes a detailed summary of its quantitative data, experimental protocols for property determination, and an exploration of its chemical reactivity. Furthermore, this document elucidates the role of isoquinoline and its derivatives in key biological signaling pathways, offering insights into their therapeutic potential.

Physical Properties of Isoquinoline

Isoquinoline is a colorless to pale yellow hygroscopic liquid or solid with a characteristic, pungent odor.[1][2] Impure samples may appear brownish.[3] At temperatures above its melting point, it exists as a colorless oily liquid.[4] It crystallizes in the form of platelets.[3]

Quantitative Physical Data

The key physical properties of isoquinoline are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₇N | [4] |

| Molar Mass | 129.16 g/mol | [4] |

| Melting Point | 26–28 °C (79–82 °F; 299–301 K) | [5] |

| Boiling Point | 242–243 °C (468–469 °F; 515–516 K) | [4][5] |

| Density | 1.099 g/cm³ at 25 °C | [5] |

| pKa (of the conjugate acid) | 5.14 | [3][5] |

| Solubility in Water | Low solubility | [3][5] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents. | [3][5] |

| Solubility in Acids | Soluble in dilute acids to form protonated derivatives. | [3][5] |

Experimental Protocols for Physical Property Determination

The melting point of isoquinoline can be determined using the capillary tube method.

Protocol:

-

Sample Preparation: A small amount of dry, crystalline isoquinoline is placed in a capillary tube and packed to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]

-

Heating: The sample is heated rapidly to approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for accurate observation.[5]

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6] For a pure compound, this range is typically sharp.[6]

The boiling point can be determined by distillation.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the isoquinoline sample and a thermometer positioned to measure the vapor temperature.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.[7]

The pKa of the isoquinoline conjugate acid can be determined by spectrophotometry.

Protocol:

-

Solution Preparation: A solution of isoquinoline in a 50% aqueous methanol (B129727) solution is prepared due to its low water solubility.[8]

-

Spectrophotometric Measurement: The UV-Vis absorption spectra of the isoquinoline solution are recorded at various pH values.

-

Data Analysis: The pKa is determined by analyzing the change in absorbance at a wavelength where the protonated and non-protonated forms have significantly different absorption, using the Henderson-Hasselbalch equation.[8]

Protocol:

-

Preparation: An excess amount of solid isoquinoline is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed vial.[5]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[5]

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[5]

-

Quantification: The concentration of isoquinoline in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Chemical Properties and Reactivity of Isoquinoline

Isoquinoline's chemical properties are dictated by its heterocyclic aromatic structure, which consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom significantly influences its reactivity.

Basicity

Isoquinoline is a weak base due to the lone pair of electrons on the nitrogen atom.[1][2] It readily reacts with strong acids to form salts.[3][5]

Electrophilic Aromatic Substitution

Electrophilic substitution reactions occur preferentially on the benzene ring, which is more electron-rich than the pyridine ring. The primary positions for substitution are C-5 and C-8.[9][10]

Protocol:

-

Reagents: Concentrated nitric acid and concentrated sulfuric acid.

-

Procedure: Isoquinoline is treated with a mixture of concentrated nitric and sulfuric acids at 25°C.[11]

-

Products: The reaction yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.[11]

Nucleophilic Substitution

Nucleophilic substitution reactions occur on the electron-deficient pyridine ring, primarily at the C-1 position.[9][12]

Protocol:

-

Procedure: Isoquinoline is reacted with sodium amide in liquid ammonia.[13]

-

Product: The reaction yields 1-aminoisoquinoline.[13]

Oxidation

The outcome of the oxidation of isoquinoline depends on the reaction conditions and the oxidizing agent used.

Protocol:

-

Reagent: Alkaline potassium permanganate (B83412) (KMnO₄).

-

Procedure: Isoquinoline is treated with an alkaline solution of potassium permanganate.

-

Products: The reaction results in the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and phthalic acid.[1][9]

Reduction

The reduction of isoquinoline can lead to the saturation of either the pyridine ring, the benzene ring, or both, depending on the reducing agent and reaction conditions.

Protocol:

-

Reagent: Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol.[14]

-

Procedure: Isoquinoline is treated with sodium borohydride.

-

Product: This reduction typically yields 1,2,3,4-tetrahydroisoquinoline.

Role in Biological Signaling Pathways

Isoquinoline and its derivatives are integral components of many natural products and synthetic drugs, exerting their biological effects by modulating various signaling pathways.

Experimental Workflow for Studying Signaling Pathway Modulation

Caption: A general experimental workflow for investigating the effects of isoquinoline derivatives on cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15] Dysregulation of this pathway is a hallmark of many cancers. Several isoquinoline alkaloids have been shown to inhibit this pathway.[16]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune and inflammatory responses, cell survival, and proliferation.[17] Constitutive activation of this pathway is associated with various inflammatory diseases and cancers. Berberine, an isoquinoline alkaloid, is a well-known inhibitor of the NF-κB pathway.[8][17]

References

- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chichibabin Reaction | PPTX [slideshare.net]

- 7. The oxidation reaction of quinine by potassium permanganate (KMnO4) | Jurnal Sains Teh dan Kina [tcrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 12. what happen when quinloine and isoquinoline reacts with alkali kmno4 - askIITians [askiitians.com]

- 13. scientificupdate.com [scientificupdate.com]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Isoquinoline Alkaloids in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids represent a vast and structurally diverse group of nitrogen-containing secondary metabolites, with over 2,500 identified compounds.[1] Primarily found in the plant kingdom, these alkaloids are renowned for their significant pharmacological activities, forming the basis of numerous therapeutic agents.[2] This technical guide provides an in-depth exploration of the primary plant sources of isoquinoline alkaloids, quantitative data on their distribution within plant tissues, detailed experimental protocols for their analysis, and a visualization of their biosynthetic pathways. This document is intended to serve as a comprehensive resource for professionals engaged in natural product research, drug discovery, and development.

Isoquinoline alkaloids are biosynthetically derived from the amino acid tyrosine.[3] Their diverse structures are classified into several subgroups, including benzylisoquinolines, aporphines, protoberberines, benzophenanthridines, and morphinans.[3] Prominent examples with well-established medicinal applications include morphine, a potent analgesic from Papaver somniferum; berberine (B55584), an antimicrobial agent found in Berberis species; and sanguinarine (B192314), known for its anti-inflammatory and anticancer properties, present in plants like Chelidonium majus.[1][2]

This guide will focus on the most significant plant families and species that serve as rich sources of these valuable compounds.

Major Plant Families and Species

Isoquinoline alkaloids are predominantly found in a select number of plant families. The most notable among these are Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[4]

Papaveraceae (Poppy Family)

The Papaveraceae family is arguably the most well-known source of isoquinoline alkaloids, largely due to the opium poppy, Papaver somniferum. This species is the commercial source of morphinan (B1239233) alkaloids such as morphine, codeine, and thebaine.[4][5] Other important genera within this family include Chelidonium (Greater Celandine) and Macleaya (Plume Poppy), which are rich in benzophenanthridine alkaloids like sanguinarine and chelerythrine.[6][7]

Berberidaceae (Barberry Family)

The Berberidaceae family is characterized by the presence of protoberberine alkaloids, with berberine being the most prominent example.[8][9] Species of the genus Berberis, such as Berberis vulgaris (Common Barberry), are widely recognized for their high content of berberine and related compounds like palmatine.[10] These alkaloids are typically concentrated in the roots and rhizomes of the plants.[9]

Menispermaceae (Moonseed Family)

The Menispermaceae family is a rich source of a wide variety of isoquinoline alkaloids, particularly bisbenzylisoquinoline alkaloids.[10] This class of compounds is formed by the dimerization of two benzylisoquinoline units. A well-known example is tubocurarine, a muscle relaxant originally isolated from Chondrodendron tomentosum.

Ranunculaceae (Buttercup Family)

The Ranunculaceae family also contains a variety of isoquinoline alkaloids. For instance, species of the genus Coptis are known to accumulate significant amounts of protoberberine alkaloids, including berberine and coptisine.[2]

Quantitative Distribution of Isoquinoline Alkaloids in Plant Tissues

The concentration of isoquinoline alkaloids can vary significantly between different plant species and even within the different organs of a single plant. The following tables summarize quantitative data for key alkaloids in selected plant species.

Table 1: Alkaloid Content in Papaver somniferum (cv. C048-6-14-64) [5][11]

| Plant Part | Morphine (% of total alkaloids) | Codeine (% of total alkaloids) | Thebaine (% of total alkaloids) | Total Alkaloids (µg/g dry matter) |

| Latex | High | Moderate | Moderate | 683 - 25,338 |

| Stems | Decreasing gradient towards roots | Increasing gradient towards roots | Constant | Variable |

| Leaves | ~75-80% (combined with codeine and thebaine) | ~75-80% (combined with morphine and thebaine) | ~75-80% (combined with morphine and codeine) | Constant |

| Roots | Low | Low | Low | Dominated by benzo[c]phenanthridines |

Table 2: Berberine and Palmatine Content in Berberis vulgaris [10][12]

| Plant Part | Berberine (% w/w of dried roots) | Palmatine (% of total alkaloids) | Total Alkaloids (% w/w of dried roots) |

| Roots | 0.43 ± 0.02 | High | 2.22 ± 0.12 |

| Stems | Lower than roots | High | Lower than roots |

| Leaves | Low | Low | Low |

| Fruits (pulp) | Not detectable | Not detectable | Not detectable |

Table 3: Alkaloid Content in Chelidonium majus [13][14][15][16]

| Plant Part | Chelidonine (mg/g dry weight) | Sanguinarine (mg/g dry weight) | Chelerythrine (mg/g dry weight) | Protopine (mg/g dry weight) | Coptisine | Berberine | Total Alkaloids (% in aerial parts) | Total Alkaloids (% in roots) |

| Aerial Parts | 0.73 - 2.34 | 0.66 - 2.93 | 0.18 - 2.80 | 0.57 - 2.42 | Predominant | Present | 0.27 - 2.25 | 3 - 4 |

| Roots | Higher than aerial parts | Predominant | Predominant | Lower than aerial parts | Lower than aerial parts | Lower than aerial parts | 3 - 4 | - |

Experimental Protocols

Accurate quantification of isoquinoline alkaloids is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol 1: Extraction and Isolation of Berberine from Berberis vulgaris Roots

This protocol is adapted from a method for the isolation of berberine for standardization purposes.[8][17]

1. Extraction: a. Air-dry the roots of Berberis vulgaris at ambient temperature and grind them into a powder. b. Macerate the powdered root material in distilled water (e.g., 1.5 kg in 5 L) for 48 hours at room temperature. c. Filter the extract and concentrate it under vacuum to obtain the crude aqueous extract.

2. Isolation: a. Dissolve the aqueous extract in 1% hydrochloric acid (HCl). b. Filter the acidic solution. c. Alkalinize the filtrate to pH 8 with concentrated ammonium (B1175870) hydroxide (B78521) (NH4OH). d. Extract the alkalinized solution with chloroform (B151607). The chloroform layer will contain the tertiary alkaloids. e. Evaporate the chloroform to yield the alkaloid fraction. f. Further purify the berberine from the chloroform fraction using column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727).

Protocol 2: HPLC-DAD Analysis of Isoquinoline Alkaloids

This protocol provides a general framework for the quantitative analysis of isoquinoline alkaloids in plant extracts.[18][19][20]

1. Sample Preparation: a. Extract the powdered plant material (e.g., 1 g) with an appropriate solvent, such as methanol or acidified methanol, using ultrasonication or accelerated solvent extraction (ASE).[21] b. Filter the extract through a 0.45 µm syringe filter. c. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[20]

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

- Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

- Solvent A: Aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).[21]

- Solvent B: Acetonitrile (B52724) or methanol.

- Flow Rate: Typically 1.0 mL/min.

- Column Temperature: Maintained at a constant temperature, for example, 30 °C.

- Detection Wavelength: Monitored at a wavelength appropriate for the target alkaloids (e.g., 280 nm for general screening, or specific wavelengths for individual compounds).

3. Quantification: a. Prepare a series of standard solutions of the target alkaloids of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the alkaloids in the plant extracts by comparing their peak areas to the calibration curve.

Protocol 3: LC-MS/MS Analysis of Isoquinoline Alkaloids

LC-MS/MS offers higher sensitivity and selectivity for the analysis of isoquinoline alkaloids, especially in complex matrices.[21][22][23]

1. Sample Preparation:

- Follow the same extraction and filtration procedures as for HPLC analysis.

2. LC-MS/MS Conditions:

- LC System: Coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

- Column and Mobile Phase: Similar to HPLC conditions, but often with smaller particle size columns and lower flow rates for better compatibility with the mass spectrometer. A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase.[21]

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

- MS Parameters: Optimize parameters such as capillary voltage, gas temperatures, and collision energy for the specific alkaloids of interest.

- Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification, which provides high selectivity and sensitivity.

Biosynthetic Pathways

The biosynthesis of isoquinoline alkaloids originates from the amino acid L-tyrosine. A series of enzymatic reactions leads to the central intermediate (S)-reticuline, which is the precursor to a wide array of different isoquinoline alkaloid classes.

Biosynthesis of (S)-Reticuline from Tyrosine

The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form (S)-norcoclaurine, the first committed intermediate in the pathway. A series of subsequent hydroxylation and methylation reactions, catalyzed by specific enzymes, leads to the formation of (S)-reticuline.

Biosynthesis of (S)-Reticuline from Tyrosine.

Biosynthesis of Morphine from (R)-Reticuline

In Papaver somniferum, (S)-reticuline is converted to its stereoisomer (R)-reticuline. This is the entry point into the morphinan alkaloid pathway. A series of enzymatic reactions, including phenol (B47542) coupling, reduction, and demethylation, leads to the formation of morphine.[3][4][24][25]

Biosynthesis of Morphine from (R)-Reticuline.

Biosynthesis of Sanguinarine and Chelerythrine from (S)-Reticuline

In plants like Chelidonium majus and Macleaya cordata, (S)-reticuline is the precursor for benzophenanthridine alkaloids. The berberine bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine, which is a key branch point intermediate.[6][7] Subsequent enzymatic steps lead to the formation of sanguinarine and chelerythrine.[7]

Biosynthesis of Sanguinarine and Chelerythrine.

Conclusion

This technical guide has provided a comprehensive overview of the natural plant sources of isoquinoline alkaloids, with a focus on quantitative data, experimental protocols, and biosynthetic pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of the botanical sources and analytical methodologies for these potent bioactive compounds is essential for their continued exploration and exploitation for therapeutic purposes. The provided protocols and biosynthetic diagrams offer a practical foundation for further research and development in this exciting area of medicinal plant science.

References

- 1. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 2. pnas.org [pnas.org]

- 3. scribd.com [scribd.com]

- 4. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. florajournal.com [florajournal.com]

- 9. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

The intricate biosynthetic journey from tyrosine to isoquinoline alkaloids: A technical guide for researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide delineates the core biosynthetic pathway of isoquinoline alkaloids, beginning with the amino acid precursor, tyrosine. This document provides a comprehensive overview of the key enzymatic steps, intermediate compounds, and quantitative data, alongside detailed experimental protocols and visual pathway representations to facilitate a deeper understanding and application in research and development.

The isoquinoline alkaloids are a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. This guide focuses on the central biosynthetic pathway that originates from L-tyrosine and leads to the formation of the pivotal intermediate, (S)-reticuline, from which a vast array of isoquinoline alkaloid skeletons are derived, including those of morphine, codeine, berberine, and sanguinarine.

The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline

The biosynthesis of isoquinoline alkaloids commences with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), marks the first committed step in the pathway, yielding (S)-norcoclaurine, the foundational benzylisoquinoline alkaloid.[1][2]

A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, transform (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline.[3] This molecule serves as the precursor for a multitude of downstream pathways leading to the vast diversity of isoquinoline alkaloids.

Key Enzymes in the Biosynthesis of (S)-Reticuline

The conversion of tyrosine to (S)-reticuline is orchestrated by a series of key enzymes, each playing a critical role in the stepwise modification of the isoquinoline backbone.

-

Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[2]

-

Norcoclaurine 6-O-methyltransferase (6OMT): 6OMT is responsible for the methylation of the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.[1]

-

Coclaurine N-methyltransferase (CNMT): This enzyme catalyzes the N-methylation of (S)-coclaurine to yield (S)-N-methylcoclaurine.

-

(S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3' position of (S)-N-methylcoclaurine.

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in (S)-reticuline formation is the methylation of the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine, catalyzed by 4'OMT.[3]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the isoquinoline alkaloid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key quantitative data for the enzymes involved in the formation of (S)-reticuline from various plant sources.

| Enzyme | Source Organism | Substrate(s) | K_m (µM) | Optimal pH | Optimal Temperature (°C) |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | Dopamine | - (sigmoidal) | 7.0 | 40 |

| 4-HPAA | 700 | ||||

| Coptis japonica | Dopamine | - | 7.0 | 30 | |

| 4-HPAA | - | ||||

| Norcoclaurine 6-O-methyltransferase (6OMT) | Coptis japonica | (R,S)-Norlaudanosoline | 2230 | 8.0 | 37 |

| S-adenosyl-L-methionine | 3950 | ||||

| Coclaurine N-methyltransferase (CNMT) | Papaver somniferum | (S)-Coclaurine | - | 8.5 | 37 |

| (S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1) | Eschscholzia californica | (S)-N-methylcoclaurine | 15 | 7.5 | 35 |

| Berberine Bridge Enzyme (BBE) | Papaver somniferum | (S)-Reticuline | - | 9.0 | 30 |

Production of Isoquinoline Alkaloids in Engineered Systems

The elucidation of the biosynthetic pathway has enabled the engineering of microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, for the production of isoquinoline alkaloids. This approach offers a promising alternative to the extraction from plant sources. The following table presents a selection of reported production titers for key isoquinoline alkaloids in engineered microbial systems.

| Product | Host Organism | Precursor/Carbon Source | Titer |

| (S)-Reticuline | Saccharomyces cerevisiae | (R,S)-Norlaudanosoline | ~150 mg/L |

| (S)-Reticuline | Saccharomyces cerevisiae | Glucose | 80.6 µg/L |

| (S)-Reticuline | Escherichia coli | Dopamine | 11 mg/L |

| Dihydrosanguinarine & Sanguinarine | Saccharomyces cerevisiae | (S)-Reticuline | 635 mg/L |

| Codeine | Saccharomyces cerevisiae | Thebaine | 7.7 mg/L |

| Morphine | Saccharomyces cerevisiae | Thebaine | 4.7 mg/L |

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clear visual representation of the complex processes involved in isoquinoline alkaloid biosynthesis, the following diagrams have been generated using the Graphviz DOT language.

Caption: The core biosynthetic pathway of isoquinoline alkaloids from tyrosine.

References

- 1. Purification and characterization of S-adenosyl-L-methionine: norcoclaurine 6-O-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Isoquinoline Reactivity and Aromaticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline, a nitrogen-containing heterocyclic aromatic compound, is a pivotal structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, arising from the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, dictate its reactivity and aromatic character, making it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental principles governing the aromaticity and reactivity of isoquinoline. It delves into the electronic structure, electrophilic and nucleophilic substitution reactions, cycloadditions, and redox chemistry of the isoquinoline core. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key transformations and illustrative diagrams of relevant signaling pathways are included to provide a practical resource for researchers in the field of drug discovery and development.

Aromaticity of the Isoquinoline Nucleus

The aromaticity of isoquinoline, a benzopyridine, is a consequence of its planar, cyclic structure containing 10 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=2). This delocalized π-electron system, shared between the benzene and pyridine rings, imparts significant thermodynamic stability to the molecule. The resonance energy of the related quinoline (B57606) molecule is 222 kJ/mol, indicating a high degree of aromatic stabilization.[1]

The presence of the electronegative nitrogen atom in the pyridine ring leads to an uneven distribution of electron density across the bicyclic system. The pyridine ring is electron-deficient compared to the benzene ring, which influences the molecule's reactivity.[1]

Quantitative Data on Isoquinoline's Structure and Properties

The following tables summarize key quantitative data related to the structure and properties of isoquinoline.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₉H₇N | [2] |

| Molar Mass | 129.16 g/mol | [2] |

| Melting Point | 26-28 °C | [2] |

| Boiling Point | 242 °C | [2] |

| pKa (of the conjugate acid) | 5.14, 5.4 | [2][3] |

| Bond | Bond Length (Å) (Calculated) | Reference(s) |

| N1-C2 | 1.33 | [1] |

| C2-C3 | 1.44 | [1] |

| C3-C4 | 1.38 | [1] |

| C4-C4a | 1.39 | [1] |

| C4a-C8a | 1.45 | [1] |

| C5-C6 | 1.34 | [1] |

| C6-C7 | 1.39 | [1] |

| C7-C8 | 1.35 | [1] |

Reactivity of Isoquinoline

The reactivity of isoquinoline is a direct consequence of its electronic structure. The electron-deficient pyridine ring is susceptible to nucleophilic attack, while the more electron-rich benzene ring is the preferred site for electrophilic substitution.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene ring, primarily at the C5 and C8 positions.[4] This is due to the deactivating effect of the protonated nitrogen atom under acidic conditions, which directs the electrophile to the carbocyclic ring. The stability of the Wheland intermediate, the carbocation formed during the reaction, is greatest when the positive charge is delocalized on the benzene ring without involving the electron-deficient pyridine ring.

The general order of reactivity for electrophilic substitution at different positions in isoquinoline is: 4 > 5 ≈ 7 > 8 > 6 > 3 > 1.[5]

Objective: To synthesize a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.

Materials:

-

Isoquinoline

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 2.0 g of isoquinoline to the cold sulfuric acid while stirring.

-

Prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the isoquinoline-sulfuric acid solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture carefully onto 50 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue contains a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, which can be separated by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring of isoquinoline is susceptible to nucleophilic attack, primarily at the C1 position.[4] This is analogous to the reactivity of pyridine.

Objective: To synthesize 1-aminoisoquinoline.

Materials:

-

Isoquinoline

-

Sodium amide (NaNH₂)

-

Anhydrous toluene (B28343) or xylene

-

Ammonium (B1175870) chloride solution

-

Round-bottom flask, reflux condenser, heating mantle, nitrogen atmosphere setup.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2.0 g of sodium amide in 50 mL of anhydrous toluene.

-

Add 3.0 g of isoquinoline to the suspension.

-

Heat the reaction mixture to reflux (approximately 110-140 °C) under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution to decompose any unreacted sodium amide.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 1-aminoisoquinoline, which can be purified by recrystallization.

Oxidation and Reduction Reactions

The isoquinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.

Oxidation of isoquinoline with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) leads to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[4]

Objective: To synthesize pyridine-3,4-dicarboxylic acid.

Materials:

-

Isoquinoline

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask, reflux condenser, heating mantle.

Procedure:

-

Dissolve 2.0 g of isoquinoline in 100 mL of water containing 1.0 g of potassium hydroxide.

-

Heat the solution to 80-90 °C and slowly add a solution of 8.0 g of potassium permanganate in 150 mL of water over a period of 2 hours.

-

After the addition is complete, reflux the mixture for an additional 4 hours.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.

-

The pyridine-3,4-dicarboxylic acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Reduction of isoquinoline can lead to various hydrogenated products depending on the reducing agent and reaction conditions. Catalytic hydrogenation or reduction with sodium in ethanol (B145695) typically yields 1,2,3,4-tetrahydroisoquinoline. Reduction of the isoquinolinium salt with sodium borohydride (B1222165) (NaBH₄) also yields the tetrahydroisoquinoline derivative.

Objective: To synthesize N-methyl-1,2,3,4-tetrahydroisoquinoline from N-methylisoquinolinium iodide.

Materials:

-

N-methylisoquinolinium iodide

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane

-

Beaker, magnetic stirrer.

Procedure:

-

Dissolve 1.0 g of N-methylisoquinolinium iodide in 20 mL of methanol in a beaker.

-

Cool the solution in an ice bath.

-

Slowly add 0.5 g of sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Add 20 mL of water to the reaction mixture.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain N-methyl-1,2,3,4-tetrahydroisoquinoline.

Cycloaddition Reactions

Isoquinoline can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. For instance, isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions.

Objective: To synthesize a tetrahydropyrrolo[2,1-a]isoquinoline derivative.

Materials:

-

Isoquinoline

-

An active methylene (B1212753) compound (e.g., ethyl chloroacetate)

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Cyanoacetamide

-

A base (e.g., triethylamine)

-

A suitable solvent (e.g., ethanol)

-

Round-bottom flask, reflux condenser.

Procedure:

-

In a round-bottom flask, dissolve isoquinoline (1.0 mmol), ethyl chloroacetate (B1199739) (1.0 mmol), benzaldehyde (B42025) (1.0 mmol), and cyanoacetamide (1.0 mmol) in ethanol (20 mL).

-

Add triethylamine (B128534) (1.2 mmol) to the mixture.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry. The product is a tetrahydropyrrolo[2,1-a]isoquinoline derivative.

Isoquinoline in Drug Development: Targeting Signaling Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Isoquinoline derivatives have been extensively explored as therapeutic agents, particularly in the field of oncology. One of the key signaling pathways frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Several isoquinoline-based compounds have been developed as inhibitors of this critical pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K (phosphatidylinositol 3-kinase) phosphorylates PIP2 to PIP3. PIP3 then recruits and activates Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR (mammalian target of rapamycin), which is a key regulator of protein synthesis and cell growth. Aberrant activation of this pathway is a hallmark of many cancers.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]

The Discovery and Isolation of Isoquinoline from Coal Tar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal work leading to the discovery and isolation of isoquinoline from coal tar. It offers a historical perspective on the early experimental protocols and presents the available quantitative data to inform the work of researchers, scientists, and drug development professionals. The intricate processes of separation and purification are detailed, providing a foundational understanding of the origins of this critical scaffold in medicinal chemistry.

Introduction

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606).[1] Its discovery in the late 19th century was a direct result of the burgeoning coal tar industry, which provided a rich source of aromatic compounds. The isoquinoline nucleus is a fundamental structural motif in a vast array of natural products, particularly alkaloids, and forms the backbone of numerous pharmaceuticals. Understanding its historical isolation from a complex mixture like coal tar offers valuable insights into classical separation science and the ingenuity of early organic chemists.

The Dawn of Discovery: Hoogewerff and van Dorp (1885)

In 1885, Dutch chemists S. Hoogewerff and W. A. van Dorp were the first to isolate and identify isoquinoline from the quinoline fraction of coal tar.[1] Their method, a testament to the principles of fractional crystallization, laid the groundwork for obtaining this important heterocycle.

Hoogewerff and van Dorp's Experimental Protocol

The following protocol is a detailed reconstruction of the method employed by Hoogewerff and van Dorp, based on available historical accounts.

Objective: To isolate isoquinoline from the crude quinoline fraction of coal tar.

Materials:

-

Crude quinoline fraction from coal tar distillation

-

Concentrated sulfuric acid

-

Sodium hydroxide (B78521) solution

-

Diethyl ether

Procedure:

-

Fractional Distillation of Coal Tar: Coal tar was first subjected to fractional distillation. The fraction boiling between 230-250 °C, known to contain quinoline and its isomers, was collected.

-

Formation of Acid Sulfates: The collected fraction was treated with concentrated sulfuric acid. This protonated the basic nitrogen-containing heterocyclic compounds, including quinoline and isoquinoline, to form their respective acid sulfate (B86663) salts.

-

Fractional Crystallization: The mixture of acid sulfate salts was then subjected to fractional crystallization from ethanol. Hoogewerff and van Dorp observed that the sulfate salt of isoquinoline was less soluble in ethanol than the sulfate salt of quinoline. This difference in solubility was the key to their separation.

-

The initial crystals formed upon cooling were richer in isoquinoline sulfate.

-

These crystals were collected by filtration.

-

The process of recrystallization from fresh ethanol was repeated multiple times to enhance the purity of the isoquinoline sulfate.

-

-

Liberation of Free Base: The purified isoquinoline sulfate crystals were treated with a sodium hydroxide solution to neutralize the sulfuric acid and liberate the free isoquinoline base.

-

Extraction and Purification: The liberated isoquinoline, being an oily liquid, was extracted from the aqueous solution using diethyl ether. The ethereal solution was then dried, and the ether was removed by distillation, yielding purified isoquinoline.

A More Rapid Route: The Weissgerber Innovation (1914)

In 1914, R. Weissgerber developed a more efficient method for separating isoquinoline from quinoline, exploiting the subtle difference in their basicity.[1] Isoquinoline is slightly more basic than quinoline, a property that Weissgerber ingeniously used to achieve a more rapid separation.

Weissgerber's Experimental Protocol

The following is a detailed reconstruction of Weissgerber's selective extraction method.

Objective: To selectively extract isoquinoline from a mixture of quinoline and isoquinoline.

Materials:

-

Quinoline-isoquinoline fraction of coal tar

-

Dilute sulfuric acid

-

Sodium hydroxide solution

-

Organic solvent (e.g., toluene (B28343) or benzene)

Procedure:

-

Initial Extraction: The coal tar fraction containing quinoline and isoquinoline was dissolved in an organic solvent.

-

Selective Protonation: This organic solution was then washed with a carefully controlled amount of dilute sulfuric acid. Since isoquinoline is the stronger base, it was preferentially protonated and extracted into the aqueous acidic phase as isoquinoline sulfate. The less basic quinoline remained predominantly in the organic phase.

-

Separation of Phases: The aqueous and organic layers were separated.

-

Isolation of Isoquinoline: The aqueous layer, containing the enriched isoquinoline sulfate, was then treated with a sodium hydroxide solution to liberate the free isoquinoline base.

-

Final Purification: The isoquinoline was then extracted with an organic solvent and purified by distillation.

Quantitative Data from Historical Context

The exact composition of coal tar varied depending on the source of the coal and the carbonization process. However, historical analyses from the late 19th and early 20th centuries provide a general overview of the components. The quinoline fraction, which contains isoquinoline, was a minor but significant component.

| Component | Typical Percentage in Coal Tar (late 19th/early 20th Century) | Notes |

| Pitch | 50-60% | A complex mixture of high-molecular-weight aromatic hydrocarbons. |

| Creosote Oil | 20-30% | A mixture of phenols, cresols, and other aromatic compounds. |

| Naphthalene | 5-10% | The most abundant single constituent. |

| Anthracene Oil | 5-10% | Contains anthracene, phenanthrene, and carbazole. |

| Light Oil | 2-5% | Contains benzene, toluene, and xylenes. |

| Quinoline Fraction | 0.3-0.5% | Contains quinoline, isoquinoline, and their methyl derivatives. |

| Isoquinoline | ~0.05-0.1% of total tar | Estimated to be a smaller portion of the quinoline fraction. |

Note: The yields for the historical isolation methods are not well-documented in readily available sources. However, it can be inferred that the processes were laborious and the yields were likely low, especially for the multi-step fractional crystallization method of Hoogewerff and van Dorp. Modern industrial processes for isoquinoline extraction from coal tar wash oil can achieve yields of around 78%.[2]

Visualizing the Historical Processes

To better understand the logical flow of these pioneering experiments, the following diagrams have been generated using the DOT language.

Caption: Hoogewerff and van Dorp's isolation of isoquinoline.

Caption: Weissgerber's selective extraction of isoquinoline.

Conclusion

The discovery and isolation of isoquinoline from coal tar by Hoogewerff and van Dorp, and the subsequent refinement of the separation process by Weissgerber, represent significant milestones in the history of organic chemistry. These early methods, relying on fundamental principles of solubility and basicity, paved the way for the large-scale production of isoquinoline and its derivatives. For contemporary researchers, this historical context underscores the enduring importance of classical separation techniques and provides a foundational appreciation for the origins of a molecular scaffold that continues to play a vital role in drug discovery and development.

References

spectroscopic data (NMR, IR, MS) of unsubstituted isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for unsubstituted isoquinoline, an essential heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for unsubstituted isoquinoline.

¹H NMR Spectral Data

The ¹H NMR spectrum of isoquinoline exhibits distinct signals for each of its seven protons, with chemical shifts and coupling constants that are characteristic of its aromatic system.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.22 | s | |

| H-3 | 8.53 | d | 5.8 |

| H-4 | 7.63 | d | 5.8 |

| H-5 | 8.05 | d | 8.2 |

| H-6 | 7.68 | t | 7.5 |

| H-7 | 7.85 | t | 7.6 |

| H-8 | 7.95 | d | 8.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of isoquinoline shows nine distinct signals corresponding to its nine carbon atoms.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 152.7 |

| C-3 | 143.5 |

| C-4 | 120.7 |

| C-4a | 128.9 |

| C-5 | 127.6 |

| C-6 | 130.4 |

| C-7 | 127.2 |

| C-8 | 126.6 |

| C-8a | 135.9 |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of isoquinoline is characterized by several key absorption bands.[1][2]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3050-3000 | C-H stretching (aromatic) | Medium |

| 1620-1580 | C=C stretching (aromatic ring) | Strong |

| 1500-1400 | C=C stretching (aromatic ring) | Medium-Strong |

| 850-750 | C-H out-of-plane bending | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] Electron ionization (EI) is a common method for analyzing organic molecules like isoquinoline.[4][5]

| m/z | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺ (Molecular Ion) |

| 102 | 46 | [M-HCN]⁺ |

| 76 | 21 | [C₆H₄]⁺ |

| 51 | 53 | [C₄H₃]⁺ |

The molecular ion peak at m/z 129 corresponds to the molecular weight of isoquinoline (C₉H₇N).[6] The fragmentation pattern provides further structural information.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-25 mg of isoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8]

-

Ensure the sample is free of any solid particles by filtering if necessary.[7]

-

An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[8]

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.[9]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[9]

-

Acquire the spectrum using a standard pulse sequence.[10] The number of scans will depend on the sample concentration.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[11]

Data Acquisition (¹³C NMR):

-

Follow the same sample preparation and initial instrument setup as for ¹H NMR.

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[10][11]

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.[12]

-

Process the data similarly to the ¹H NMR spectrum.[11]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid isoquinoline between two salt plates (e.g., NaCl or KBr).[13]

-

Gently press the plates together to form a thin film.

Sample Preparation (Solid Sample as a KBr Pellet):

-

Mix a small amount of solid isoquinoline with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the sample holder in the IR spectrometer.[13]

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

-

A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from a mixture.[4][14]

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][14]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[4][14]

-

A detector records the abundance of each ion.[14]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation pathway of isoquinoline in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of isoquinoline.

Caption: Proposed mass spectrometry fragmentation pathway for isoquinoline.

References

- 1. Experimental Design [web.mit.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. sc.edu [sc.edu]

- 11. benchchem.com [benchchem.com]

- 12. epfl.ch [epfl.ch]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of Naturally Occurring Isoquinoline Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring isoquinoline alkaloids represent a vast and structurally diverse class of secondary metabolites that have long been a cornerstone of traditional medicine. With their wide-ranging pharmacological activities, these compounds are increasingly being investigated for their therapeutic potential in a variety of complex human diseases. This technical guide provides a comprehensive overview of the core therapeutic applications, mechanisms of action, and experimental evaluation of prominent isoquinoline alkaloids, including berberine, noscapine (B1679977), sanguinarine, and tetrandrine (B1684364). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising natural products.

Core Therapeutic Areas and Mechanisms of Action

Isoquinoline alkaloids exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. Their therapeutic potential stems from their ability to interact with a multitude of cellular targets and modulate key signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isoquinoline alkaloids. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.

Berberine , for instance, exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[1] It has been shown to modulate the Bcl-2/Bax signaling pathway, a critical regulator of apoptosis.[1]

Noscapine , traditionally used as a cough suppressant, has emerged as a potent anticancer agent that functions by targeting microtubules.[2] Its interaction with tubulin disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] The intrinsic pathway of apoptosis, involving the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3, plays a key role in noscapine-induced cell death.[4][5]

Sanguinarine demonstrates anticancer activity by generating reactive oxygen species (ROS), which in turn triggers apoptotic pathways.[6][7] It has also been shown to inhibit the JAK/STAT signaling pathway, a crucial cascade involved in cell proliferation and survival.[6]

Tetrandrine exhibits antiproliferative effects in various cancer cell lines, including breast and colon cancer.[8][9]

The cytotoxic effects of these alkaloids against a range of cancer cell lines are summarized in the following tables.

Table 1: Anticancer Activity of Berberine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [1] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [1] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [1] |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | [1] |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [1] |

| T47D | Breast Cancer | 25 | 48 | [6] |

| MCF-7 | Breast Cancer | 25 | 48 | [6] |

| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified | [3] |

| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified | [3] |

| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified | [3] |

| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified | [3] |

| A549 | Non-Small Cell Lung Cancer | 139.4 | 24 | [10][11] |

| HepG2 | Liver Cancer | 3587.9 | 24 | [10][11] |

| HeLa | Cervical Cancer | 159.5 | 24 | [10][11] |

| MG-63 | Osteosarcoma | 77.08 | 24 | [12][13] |

| MG-63 | Osteosarcoma | 12.42 | 48 | [12][13] |

Table 2: Anticancer Activity of Noscapine and its Derivatives (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Noscapine | H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | [14] |

| Noscapine | A549 | Non-Small Cell Lung Cancer | 61.25 ± 5.6 | [14] |

| Noscapine | Primary Breast Tumor Cells | Breast Cancer | 41.3 - 58.9 | [6] |

| 9-4-tBu-Ph-Diyne (20p) | Primary Breast Tumor Cells | Breast Cancer | 21.8 - 33.4 | [6] |

| 9-3,4-Di-Cl-Diyne (20k) | Primary Breast Tumor Cells | Breast Cancer | 13.8 - 18.6 | [6] |

| 9-3,4-Di-F-Diyne (22s) | Primary Breast Tumor Cells | Breast Cancer | 6.2 - 10.9 | [6] |

| Halogenated Derivatives | Various | Cancer | Varies | [4] |

| Urea Derivative (urea-Nos) | Hela | Cervical Cancer | 8.1 | [15][16] |